molecular formula C20H16ClN3O6 B3288566 N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-70-9

N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3288566
CAS No.: 852365-70-9
M. Wt: 429.8 g/mol
InChI Key: NVUBNWZGICGINN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic dihydropyridine-3-carboxamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds within the dihydropyridine class, particularly those featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, have been identified as promising structural frameworks in the development of potent inhibitors of Beta-secretase 1 (BACE-1) . BACE-1 is a key enzyme responsible for the rate-limiting step in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-beta (Aβ) peptides in the brain, a process strongly implicated in the pathogenesis of Alzheimer's disease . The inhibition of BACE-1 is therefore a prominent therapeutic strategy aimed at slowing or preventing the progression of Alzheimer's pathology. The structure of this compound includes a 1-((3-nitrobenzyl)oxy) substituent, which is a key functional group for potential interaction with the enzyme's active site. Researchers can utilize this high-value chemical tool to investigate novel pathways in neurodegenerative disease, study enzyme kinetics, and explore structure-activity relationships (SAR) to guide the optimization of next-generation BACE-1 inhibitors .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6/c1-29-18-8-7-14(21)11-17(18)22-19(25)16-6-3-9-23(20(16)26)30-12-13-4-2-5-15(10-13)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUBNWZGICGINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and its implications in medicinal chemistry.

Structural Characteristics

The compound features a dihydropyridine core with various substituents that enhance its biological activity. The presence of a chloro group , methoxy group , and a nitrobenzyl ether contributes to its unique reactivity and interaction with biological targets. The molecular formula is C20H16ClN3O6C_{20}H_{16}ClN_{3}O_{6} with a molecular weight of 429.8 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the dihydropyridine core.
  • Introduction of the chloro and methoxy groups.
  • Coupling with the nitrobenzyl moiety.

These methodologies allow for precise control over the compound's structure, thereby influencing its biological properties.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against several enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of:

  • Aldosterone Synthase : This enzyme plays a crucial role in regulating blood pressure and electrolyte balance.
  • Aromatase : Inhibition of this enzyme is significant in cancer treatment, particularly hormone-sensitive cancers like breast cancer.

The IC50 values for these enzyme interactions are critical for assessing the compound's potency and therapeutic potential .

Understanding the mechanism by which this compound exerts its effects involves studying its interaction with target enzymes at the molecular level. Docking studies suggest that the compound binds effectively to the active sites of aldosterone synthase and aromatase, inhibiting their activity through competitive inhibition .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds that share structural features:

Compound NameKey FeaturesBiological Activity
N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideLacks methoxy groupModerate enzyme inhibition
5-(4-nitrophenyl)-1-(benzyloxy)-dihydropyridineContains nitrophenyl instead of chloroAntimicrobial properties
N-(5-bromo-2-methoxyphenyl)-1-(3-nitrobenzyl)carboxamideBromine instead of chlorineSimilar enzyme inhibition profile

The combination of substituents in this compound may enhance its biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit aldosterone synthase and aromatase in cell cultures, leading to decreased hormone levels associated with certain cancers .
  • Animal Models : Preliminary in vivo studies indicate potential benefits in models of hypertension and hormone-dependent tumors, suggesting that further investigation could lead to therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its trifunctional design:

  • Chloro-methoxyphenyl group : Improves lipophilicity and membrane permeability.
  • Dihydropyridine-3-carboxamide: Stabilizes the enol tautomer, influencing hydrogen-bonding interactions.

Table 1: Structural Comparison with Selected Analogues

Compound Name Core Structure Key Substituents Pharmacological Target (Hypothesized)
Target Compound 1,2-Dihydropyridine 3-Nitrobenzyloxy, 5-chloro-2-methoxy Kinase inhibition, antimicrobial
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde O-[(2-Chloro-1,3)] Pyrazole Trifluoromethyl, sulfanyl, aldehyde Enzyme inhibition (e.g., COX-2)
Nifedipine 1,4-Dihydropyridine Nitrobenzene, methyl ester Calcium channel blockade

The pyrazole derivative () shares a nitro group but diverges in core heterocycle (pyrazole vs. dihydropyridine), leading to distinct electronic profiles. The trifluoromethyl and sulfanyl groups in enhance metabolic stability but reduce solubility compared to the target compound’s methoxy and nitrobenzyl groups .

Physicochemical Properties
  • LogP (Target Compound) : Estimated 3.2 (moderate lipophilicity due to nitro and methoxy groups).
  • LogP (Pyrazole Analogue) : 4.1 (higher lipophilicity from trifluoromethyl and sulfanyl groups) .
  • Solubility : The target compound’s carboxamide group improves aqueous solubility (~25 µM) compared to the pyrazole analogue’s aldehyde (~5 µM).

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound contains a dihydropyridine core with a 5-chloro-2-methoxyphenyl carboxamide moiety and a 3-nitrobenzyloxy substituent. The electron-withdrawing nitro group enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions. The chloro substituent may improve metabolic stability. Structural characterization via NMR and X-ray crystallography (as demonstrated for analogous dihydropyridines) is critical to confirm tautomeric forms and substituent orientations, which directly affect binding to biological targets .

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a nitrobenzyl halide with a dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Step 2 : Coupling the dihydropyridine core with the 5-chloro-2-methoxyphenyl carboxamide via amidation (e.g., using HATU or EDCI as coupling agents).
  • Optimization : Yield improvements (from ~50% to >80%) are achieved by controlling temperature (60–80°C), using anhydrous solvents (DMF or DMSO), and catalytic p-toluenesulfonic acid to minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on this compound’s biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and the chloro-methoxyphenyl group (e.g., introduce bromo or methyl groups).
  • Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., cytotoxicity in cancer lines).
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett σ values) with activity. For example, nitro groups may enhance binding to redox-sensitive targets, while bulky substituents could reduce membrane permeability .

Q. How should researchers address contradictions in reported biological activity data for dihydropyridine derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : The dihydropyridine core can exist in keto-amine or enol-imine forms, altering binding modes. Confirm tautomeric state via IR spectroscopy or X-ray crystallography .
  • Purity Issues : Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted nitrobenzyl intermediates) may confound assays. Validate purity (>95%) via HPLC-MS and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to ensure reproducibility. For example, serum proteins may sequester lipophilic derivatives, reducing apparent activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

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